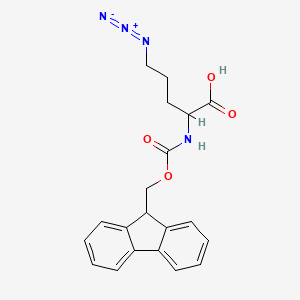![molecular formula C23H22F6N4O3 B13383916 5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-phenylmorpholin-4-yl]methyl]-1,2-dihydro-1,2,4-triazol-3-one](/img/structure/B13383916.png)
5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-phenylmorpholin-4-yl]methyl]-1,2-dihydro-1,2,4-triazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Defluoro Aprepitant is a derivative of Aprepitant, a neurokinin 1 receptor antagonist primarily used to prevent chemotherapy-induced nausea and vomiting. Defluoro Aprepitant is structurally similar to Aprepitant but lacks a fluorine atom, which may influence its pharmacological properties and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Defluoro Aprepitant involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the triazolone ring: This involves the reaction of appropriate hydrazine derivatives with isocyanates under controlled conditions.
Morpholine ring formation: This step involves the cyclization of intermediates to form the morpholine ring, which is crucial for the compound’s activity.
Final coupling: The final step involves coupling the triazolone and morpholine intermediates under specific conditions to yield Defluoro Aprepitant.
Industrial Production Methods
Industrial production of Defluoro Aprepitant follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as crystallization, filtration, and chromatography are employed to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Defluoro Aprepitant undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to introduce different substituents on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of Defluoro Aprepitant with modified pharmacological properties. These derivatives are often studied for their potential therapeutic applications .
Applications De Recherche Scientifique
Defluoro Aprepitant has several scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry to study the behavior of neurokinin 1 receptor antagonists.
Biology: In biological research, it is used to study the role of neurokinin 1 receptors in various physiological processes.
Industry: It is used in the pharmaceutical industry for the development of new antiemetic drugs.
Mécanisme D'action
Defluoro Aprepitant exerts its effects by selectively antagonizing the neurokinin 1 (NK1) receptor. This receptor is involved in the emetic response, and its inhibition helps prevent nausea and vomiting. The compound crosses the blood-brain barrier and binds to NK1 receptors in the central nervous system, blocking the action of substance P, a neuropeptide associated with emesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aprepitant: The parent compound, used for preventing chemotherapy-induced nausea and vomiting.
Fosaprepitant: A prodrug of Aprepitant, which is converted to Aprepitant in the body.
Netupitant: Another NK1 receptor antagonist used for similar indications.
Uniqueness
Defluoro Aprepitant is unique due to the absence of a fluorine atom, which may alter its pharmacokinetic and pharmacodynamic properties. This structural difference can influence its binding affinity, solubility, and overall efficacy compared to other NK1 receptor antagonists .
Propriétés
Formule moléculaire |
C23H22F6N4O3 |
|---|---|
Poids moléculaire |
516.4 g/mol |
Nom IUPAC |
3-[[2-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-phenylmorpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one |
InChI |
InChI=1S/C23H22F6N4O3/c1-13(15-9-16(22(24,25)26)11-17(10-15)23(27,28)29)36-20-19(14-5-3-2-4-6-14)33(7-8-35-20)12-18-30-21(34)32-31-18/h2-6,9-11,13,19-20H,7-8,12H2,1H3,(H2,30,31,32,34) |
Clé InChI |
YOBMIXIISZAQGF-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNC(=O)N3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![8-(Cyclohept-1-en-1-yl)-2-octyl-4,5,6,7-tetrahydrocyclohepta[c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B13383855.png)






![4-Hydroxy-6-(3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid](/img/structure/B13383901.png)


![(11-Chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl) 2-[methyl-[4-methyl-4-(methyldisulfanyl)pentanoyl]amino]propanoate](/img/structure/B13383911.png)
